

Application Note: Bioconjugation Strategies Using 4-Ethynyl-Cyclohexanecarboxylic Acid[1]

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Compound of Interest

Compound Name: Cyclohexanecarboxylic acid, 4-ethynyl-

CAS No.: 121318-11-4

Cat. No.: B052576

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Abstract & Strategic Value

In the architecture of Antibody-Drug Conjugates (ADCs) and protein-small molecule conjugates, the linker is not merely a bridge; it is a determinant of pharmacokinetics and stability.[1] 4-Ethynyl-cyclohexanecarboxylic acid (4-ECCA) represents a high-value bifunctional linker that combines the structural rigidity of a cyclohexane ring with the bioorthogonal precision of alkyne-azide "Click" chemistry.

Unlike flexible aliphatic chains (e.g., amino-hexanoic acid), the cyclohexane spacer in 4-ECCA restricts conformational freedom. This steric hindrance protects the adjacent amide bond from premature enzymatic hydrolysis in plasma, a mechanism validated by the clinical success of the SMCC linker in Trastuzumab Emtansine (T-DM1). Furthermore, the terminal alkyne handle enables modular, post-conjugation functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to decouple protein modification from payload attachment.

This guide details the synthesis of the activated NHS-ester, protein conjugation protocols, and the subsequent Click reaction, emphasizing the trans-isomer for optimal spatial separation.

Mechanism of Action

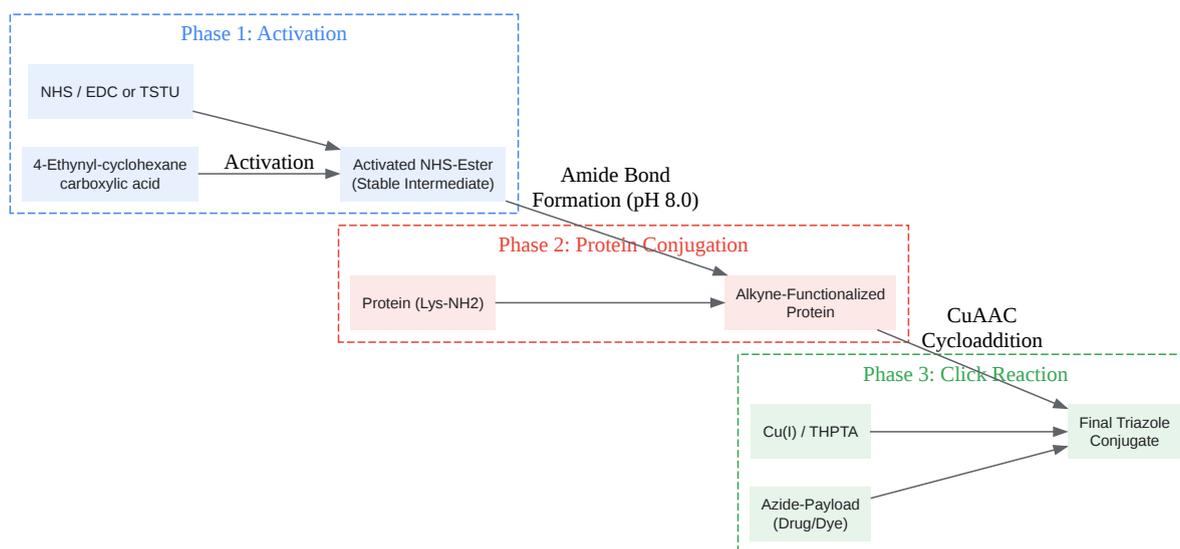
The utility of 4-ECCA relies on a two-step "Install-then-Click" workflow:

- **Amine Coupling (Installation):** The carboxylic acid moiety is activated (typically as an N-hydroxysuccinimide ester) to react with primary amines (Lysine residues or N-terminus) on the biomolecule.^[2] This forms a stable amide bond.^{[3][4]}
- **Bioorthogonal Ligation (Click):** The installed ethynyl (alkyne) group remains inert in biological systems until reacted with an azide-functionalized payload (drug, fluorophore, or chelator) in the presence of a Cu(I) catalyst.

Structural Isomerism

Critical Insight: The trans-1,4-isomer of 4-ECCA is preferred over the cis-isomer. In the chair conformation, the trans-isomer places both the carboxyl and ethynyl groups in equatorial positions, extending the molecule linearly. This maximizes the distance between the bulky protein and the payload, reducing steric clashes during the Click reaction.

Visual Workflow (Graphviz)



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Caption: Step-wise workflow from chemical activation of the linker to the final bioorthogonal Click conjugation.

Protocol 1: Chemical Activation (Synthesis of NHS-Ester)

While 4-ECCA is available as a free acid, converting it to the NHS-ester (4-ECCA-NHS) prior to protein addition ensures higher conjugation efficiency and prevents protein crosslinking (which occurs if EDC is used directly in the protein mixture).

Reagents:

- trans-4-Ethynyl-cyclohexanecarboxylic acid[5]

- N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) or EDC/NHS.
- Diisopropylethylamine (DIPEA).
- Solvent: Anhydrous DMF or Acetonitrile.[2]

Procedure:

- Dissolution: Dissolve 1.0 equivalent (eq) of 4-ECCA in anhydrous DMF (concentration ~100 mM).
- Activation: Add 1.2 eq of DIPEA followed by 1.1 eq of TSTU.
 - Expert Note: TSTU is preferred over EDC for organic synthesis of NHS esters as the byproduct (tetramethylurea) is water-soluble and easily removed, and the reaction is cleaner.
- Reaction: Stir at Room Temperature (RT) for 1–2 hours under nitrogen.
- Verification: Monitor by TLC or LC-MS. The acid peak should disappear, replaced by the NHS-ester mass (+97 Da).
- Workup: For immediate use, this solution can be used directly. For storage, dilute with ethyl acetate, wash with 0.1 N HCl (to remove unreacted amine/TSTU), dry over MgSO₄, and evaporate. Store at -20°C under argon.

Protocol 2: Protein Functionalization (Lysine Modification)

This step installs the "Click-ready" alkyne handle onto the protein surface.

Materials:

- Target Protein (Antibody, BSA, etc.) in PBS (pH 7.4).
- Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3–8.5.[6]

- Critical: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the protein.
- 4-ECCA-NHS (from Protocol 1) dissolved in dry DMSO.

Step-by-Step:

- Buffer Exchange: Buffer exchange the protein into the Conjugation Buffer using a desalting column (e.g., Zeba Spin, PD-10). Adjust protein concentration to 2–5 mg/mL.
- Calculations: Determine the molar excess of linker required.
 - For Antibodies (IgG): Use 10–20 molar excess to achieve a Drug-Antibody Ratio (DAR) of 3–5.
 - For smaller proteins (e.g., BSA): Use 5–10 molar excess.
- Reaction: Slowly add the 4-ECCA-NHS/DMSO solution to the protein.
 - Constraint: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.
- Incubation: Incubate for 1 hour at RT or 4 hours at 4°C with gentle agitation.
- Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to quench unreacted NHS esters.
- Purification: Remove excess linker via size-exclusion chromatography (SEC) or dialysis against PBS.
 - Validation: Verify alkyne installation using a small-scale "test click" with a fluorescent azide or via MALDI-TOF MS (look for mass shifts of +134 Da per linker).

Protocol 3: CuAAC Click Conjugation

This step attaches the payload.^{[5][1][7][8]} We utilize a ligand-assisted Copper(I) system to accelerate the reaction and protect the protein from oxidative damage caused by free copper.

Reagents:

- Alkyne-modified Protein (from Protocol 2).[5]
- Payload: Azide-functionalized molecule (Drug-N3 or Dye-N3) in DMSO.
- Catalyst Mix:
 - CuSO₄ (20 mM in water).
 - THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM in water).
 - Sodium Ascorbate (100 mM in water - Freshly Prepared).

Procedure:

- Mixture Prep: In a reaction tube, combine:
 - Alkyne-Protein (1 mg/mL in PBS).
 - Azide-Payload (2–5 molar equivalents relative to the alkyne groups, not just the protein).
- Catalyst Complexing: Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 μL CuSO₄ + 5 μL THPTA) and let stand for 5 mins. This forms the active, non-toxic complex.
- Initiation: Add the Cu-THPTA complex to the protein mixture (final Cu concentration ~0.5–1 mM).
- Reduction: Add Sodium Ascorbate (final concentration 5 mM). This reduces Cu(II) to the active Cu(I) species.
- Incubation: Incubate for 1 hour at RT in the dark (if payload is light-sensitive).
 - Observation: The solution should remain clear. Turbidity indicates protein aggregation or copper precipitation.
- Cleanup: Remove copper and excess payload using a desalting column (e.g., Sephadex G-25) or extensive dialysis. EDTA (5 mM) can be included in the first dialysis step to chelate residual copper.

Data Summary & Optimization

Parameter	Recommended Range	Impact on Result
Linker Isomer	trans-1,4	Ensures linear extension; maximizes stability.
NHS:Protein Ratio	10:1 to 20:1 (IgG)	Controls DAR. Higher ratios may cause precipitation due to cyclohexane hydrophobicity.
pH (Coupling)	8.3 – 8.5	Optimizes Lysine nucleophilicity vs. NHS hydrolysis. [6]
Cu Ligand	THPTA or TBTA	THPTA is water-soluble and protects proteins from oxidation better than TBTA.
Ascorbate	5 mM (Final)	Essential for Cu(I) generation. Must be fresh.

Troubleshooting

- Precipitation: The cyclohexane ring adds hydrophobicity. If the protein precipitates during Step 2, lower the molar excess of the linker or add mild surfactants (e.g., 0.05% Tween-20).
- Low Click Efficiency: Oxygen inhibits CuAAC by oxidizing Cu(I). Degas buffers or increase Sodium Ascorbate concentration slightly. Ensure the THPTA:Cu ratio is at least 5:1.

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